molecular formula C18H20O2 B3053005 [1,1'-Biphenyl]-4-hexanoic acid CAS No. 5002-16-4

[1,1'-Biphenyl]-4-hexanoic acid

Cat. No. B3053005
CAS RN: 5002-16-4
M. Wt: 268.3 g/mol
InChI Key: BSCCYAKMHTYBJL-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-hexanoic acid, also known as 4'-carboxyhexyl-1,1'-biphenyl or CBPH, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. CBPH is a member of the biphenyl family, which is a class of organic compounds with two benzene rings linked by a single carbon-carbon bond. CBPH is a versatile compound that has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Plant Resistance and Volatile Emission : Hexanoic acid, a compound related to [1,1'-Biphenyl]-4-hexanoic acid, has been shown to enhance plant resistance against pathogens like Botrytis cinerea and Pseudomonas syringae in tomatoes and citrus plants. This compound affects over 200 different molecules in plants, mainly altering the mevalonic and linolenic pathways. It also boosts the emission of volatile compounds, playing a crucial role in the plant's defensive response (Llorens et al., 2016).

  • Biotechnology and Yeast Biosynthesis : In biotechnological applications, hexanoic acid, a related compound, has been produced in yeast, specifically in Kluyveromyces marxianus. This represents a novel pathway for hexanoic acid production, suggesting potential applications in diverse industrial processes (Cheon et al., 2014).

  • Optoelectronic and Biological Applications : Tetraphenylethene, melded with [1,1'-biphenyl]-4-hexanoic acid, creates AIE-active luminogens used in self-assembling nanofibers. These are significant for developing optoelectronic and biological nanodevices due to their high emission efficiency and potential applications in advanced technologies (Yuan et al., 2012).

  • Pharmaceutical Applications : Biphenyl-based compounds, including those derived from [1,1'-Biphenyl]-4-hexanoic acid, have shown potential in pharmaceutical applications. They have been synthesized and evaluated for their tyrosinase inhibitory activities, suggesting potential in treatments related to skin disorders and as active pharmaceutical ingredients (Kwong et al., 2017).

  • Catalysis and Chemical Synthesis : [1,1'-Biphenyl]-4-hexanoic acid derivatives have been used in catalytic processes like acylation, which is crucial in various chemical synthesis pathways. These reactions demonstrate the compound's utility in creating specific chemical structures, essential in the development of pharmaceuticals and other complex molecules (Escola & Davis, 2001).

  • Environmental Bioremediation : Biphenyl-degrading bacteria, which can also degrade compounds like [1,1'-Biphenyl]-4-hexanoic acid, have been studied for their potential in bioremediation. These bacteria can decompose biphenyl and related compounds, suggesting their use in cleaning up environmental pollutants, especially in soil and water contaminated with similar organic compounds (Chang et al., 2013).

Safety and Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . It will outline handling precautions, potential hazards, and emergency procedures.

properties

IUPAC Name

6-(4-phenylphenyl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c19-18(20)10-6-1-3-7-15-11-13-17(14-12-15)16-8-4-2-5-9-16/h2,4-5,8-9,11-14H,1,3,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCYAKMHTYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601354
Record name 6-([1,1'-Biphenyl]-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5002-16-4
Record name [1,1′-Biphenyl]-4-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-([1,1'-Biphenyl]-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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